molecular formula C3H12N3OP B14458598 Bis(aminomethyl)phosphorylmethanamine CAS No. 71619-88-0

Bis(aminomethyl)phosphorylmethanamine

Cat. No.: B14458598
CAS No.: 71619-88-0
M. Wt: 137.12 g/mol
InChI Key: FUHPGHHWZFACQK-UHFFFAOYSA-N
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Description

Bis(aminomethyl)phosphorylmethanamine is a phosphorus-containing diamine characterized by a central phosphoryl group flanked by two aminomethyl moieties. Its synthesis typically involves the reduction of azide intermediates using polymer-supported triphenylphosphine, yielding derivatives like 4a and 4b in good yields (68–75%) . Challenges arise in synthesizing analogs with bulky substituents, such as the unsuccessful preparation of a 4-(N,N-dimethylamino)methyl variant due to steric hindrance . This compound has garnered attention for its urease-inhibitory activity, particularly against Helicobacter pylori, where structural extensions (e.g., a six-carbon chain) enhance potency .

Properties

CAS No.

71619-88-0

Molecular Formula

C3H12N3OP

Molecular Weight

137.12 g/mol

IUPAC Name

bis(aminomethyl)phosphorylmethanamine

InChI

InChI=1S/C3H12N3OP/c4-1-8(7,2-5)3-6/h1-6H2

InChI Key

FUHPGHHWZFACQK-UHFFFAOYSA-N

Canonical SMILES

C(N)P(=O)(CN)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(aminomethyl)phosphorylmethanamine typically involves the reaction of tris(aminomethyl)phosphine oxide with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(NH2CH2)3PO+3CH2O+3NH3(NH2CH2)2P(O)CH2NH2+3H2O\text{(NH}_2\text{CH}_2\text{)}_3\text{PO} + 3\text{CH}_2\text{O} + 3\text{NH}_3 \rightarrow \text{(NH}_2\text{CH}_2\text{)}_2\text{P(O)CH}_2\text{NH}_2 + 3\text{H}_2\text{O} (NH2​CH2​)3​PO+3CH2​O+3NH3​→(NH2​CH2​)2​P(O)CH2​NH2​+3H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(aminomethyl)phosphorylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The aminomethyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Bis(aminomethyl)phosphorylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its potential as a biomimetic compound due to its structural similarity to amino acids.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of bis(aminomethyl)phosphorylmethanamine involves its interaction with molecular targets through its aminomethyl and phosphoryl groups. These interactions can lead to the formation of stable complexes with metal ions, making it an effective ligand in catalysis. The compound’s ability to form hydrogen bonds and coordinate with metal centers is crucial for its activity in various applications.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula Key Functional Groups IC50/Ki Primary Application
This compound C5H14N3OP Phosphoryl, aminomethyl Ki = 0.29 μM Urease inhibition
N-n-hexylaminomethylphosphinic acid (13 ) C8H20N3P Phosphinic acid, hexyl IC50 = 16.9 μM H. pylori treatment
1,3-Bis(aminomethyl)cyclohexane C8H16N2 Cyclohexane, aminomethyl N/A Polymer crosslinking
Fosfomycin Tromethamine C7H18NO7P Phosphonic acid, epoxide N/A Antibiotic

Key Findings and Trends

  • Chain Length Impact : Extended alkyl chains (e.g., six-carbon in compound 13 ) enhance urease inhibition by improving hydrophobic interactions with the enzyme’s active site .
  • Phosphorus Role : Phosphoryl and phosphinic acid groups confer distinct reactivities—phosphorylmethanamine derivatives exhibit stability, while phosphinic acids offer stronger enzyme binding .
  • Structural Rigidity: Cyclohexane-based diamines (e.g., 1,3-bis(aminomethyl)cyclohexane) prioritize industrial applications over biological activity due to their conformational rigidity .

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